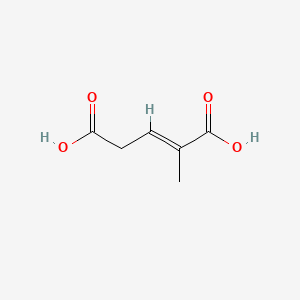
cis-Clovamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of phenolamides (hydroxycinnamic acid amides) and is found in various plants, including Theobroma cacao (cacao) and Trifolium pratense (red clover) . cis-Clovamide has garnered interest due to its potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, antiplatelet, and anticancer properties .
Preparation Methods
cis-Clovamide can be synthesized through both chemical and biological methods. The chemical synthesis involves the reaction of caffeic acid with L-DOPA (L-3,4-dihydroxyphenylalanine) under specific conditions . Industrial production methods have also explored the use of engineered microorganisms such as Saccharomyces cerevisiae and Lactococcus lactis. These microorganisms are genetically modified to express enzymes like HDT1, a BAHD acyltransferase, which catalyzes the transfer of hydroxycinnamoyl-coenzyme A onto aromatic amino acids, resulting in the production of clovamide and its analogues .
Chemical Reactions Analysis
cis-Clovamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of clovamide can lead to the formation of quinones, while reduction can yield dihydroclovamide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of clovamide involves its interaction with various molecular targets and pathways. cis-Clovamide acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It also inhibits enzymes like polyphenol oxidase and proteinase, which are involved in plant defense mechanisms . In neuroprotective applications, clovamide modulates signaling pathways that protect neurons from oxidative damage and apoptosis .
Comparison with Similar Compounds
cis-Clovamide is unique among phenolamides due to its specific structure and biological activities. Similar compounds include:
Rosmarinic acid: An amide isostere of clovamide, known for its antioxidant and anti-inflammatory properties.
Caffeic acid: The parent compound of clovamide, widely studied for its antioxidant effects.
Dihydroclovamide: A reduced form of clovamide with similar but distinct biological activities.
This compound methyl ester: A derivative with enhanced inhibitory activity against amyloid aggregation.
Properties
CAS No. |
53755-03-6 |
|---|---|
Molecular Formula |
C18H17NO7 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3-/t12-/m0/s1 |
InChI Key |
GPZFXSWMDFBRGS-RYBZSIHZSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Synonyms |
clovamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,1'R,2'S,6S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1236522.png)
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)





![(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)
![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)

